Metilfosfonito de dimetilo

Descripción general

Descripción

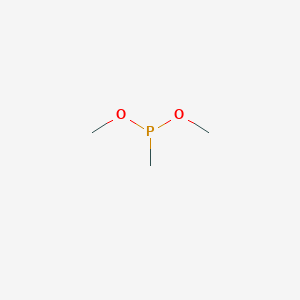

Dimethyl methylphosphonite is a useful research compound. Its molecular formula is C3H9O2P and its molecular weight is 108.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dimethyl methylphosphonite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl methylphosphonite including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descomposición Termocatalítica para la Neutralización de Agentes de Guerra Química

El DMMP se utiliza como un simulante para los agentes nerviosos como el sarín en la investigación debido a sus propiedades similares, pero menor toxicidad. Los estudios han demostrado que el DMMP puede descomponerse termodinámicamente usando catalizadores como ZrO2 y CeO2 . Esta aplicación es crucial para desarrollar métodos para neutralizar de forma segura los agentes de guerra química.

Catalizador en Síntesis Orgánica

El DMMP sirve como reactivo en la síntesis orgánica, particularmente en la conversión de ésteres a cetofosfonatos . Esta reacción es significativa en la síntesis de diversos compuestos orgánicos, incluyendo productos farmacéuticos y agroquímicos.

Tecnología de Sensores

El DMMP se utiliza para probar sensores químicos, como los sensores de onda acústica superficial (SAW) recubiertos con SXFA, para la detección de compuestos organofosforados . Esto es importante para el monitoreo ambiental y la seguridad contra amenazas químicas.

Pruebas de Rendimiento Protector de Membranas

En el desarrollo de ropa y equipos de protección, el DMMP se utiliza como un simulante de agentes químicos para probar el rendimiento de las membranas de piel selectiva protectora (PSS) y las membranas sorbentes funcionalizadas . Esto garantiza la seguridad de las personas que pueden estar expuestas a peligros químicos.

Oxidación Fotocatalítica

El DMMP actúa como un reactivo en los procesos de oxidación fotocatalítica . Esta aplicación forma parte de la investigación sobre la degradación de sustancias tóxicas utilizando la luz, lo que tiene implicaciones para la limpieza ambiental y el control de la contaminación.

Aditivo en la Síntesis de Polímeros

El DMMP es un aditivo en la síntesis de resina de poliéster insaturado, contribuyendo a las propiedades ignífugas y al alto contenido de fósforo. También se utiliza en acrilato de epoxi curado con UV, que encuentra aplicaciones en recubrimientos y adhesivos .

Mecanismo De Acción

Target of Action

Dimethyl methylphosphonite (DMMP) is an organophosphorus compound primarily used as a flame retardant . It can also be used in the production of chemical weapons, specifically sarin and soman nerve agents . The primary targets of DMMP are therefore materials that require flame resistance and specific biochemical targets when used in the production of nerve agents .

Mode of Action

DMMP acts as a flame retardant by forming a charred layer on the surface of the material it is applied to . This layer slows down the heat and mass transfer between the gas and the material, reducing its flammability . In the production of nerve agents, DMMP reacts with thionyl chloride to produce methylphosphonic acid dichloride, a precursor to sarin and soman .

Biochemical Pathways

The biochemical pathways affected by DMMP are primarily related to its use in the production of nerve agents. The reaction of DMMP with thionyl chloride to produce methylphosphonic acid dichloride is a key step in the synthesis of sarin and soman . These nerve agents inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to a buildup of acetylcholine and causing overstimulation of muscles and glands .

Pharmacokinetics

It is known to slowly hydrolyze in water , suggesting that its bioavailability may be influenced by its rate of hydrolysis.

Result of Action

The result of DMMP’s action as a flame retardant is the formation of a charred layer that reduces the flammability of the material it is applied to . When used in the production of nerve agents, the result of its action is the synthesis of highly toxic compounds that inhibit nerve function .

Action Environment

The action of DMMP can be influenced by environmental factors. For example, its effectiveness as a flame retardant may be affected by the temperature and the nature of the material it is applied to . In the context of nerve agent production, the reaction conditions, such as temperature and the presence of a catalyst, can influence the yield of the resulting nerve agent .

Análisis Bioquímico

Biochemical Properties

Dimethyl methylphosphonite plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It can act as a catalyst and a reagent in organic synthesis, generating highly reactive ylides . The compound’s interactions with biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, dimethyl methylphosphonite can inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, by forming a covalent bond with the enzyme’s active site .

Cellular Effects

Dimethyl methylphosphonite affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit acetylcholinesterase can lead to the accumulation of acetylcholine in synaptic clefts, disrupting normal neurotransmission and causing prolonged muscle contractions . Additionally, dimethyl methylphosphonite can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of dimethyl methylphosphonite involves its interactions with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, dimethyl methylphosphonite inhibits acetylcholinesterase by forming a covalent bond with the enzyme’s serine residue in the active site . This inhibition prevents the breakdown of acetylcholine, resulting in the accumulation of the neurotransmitter and prolonged stimulation of cholinergic receptors . Additionally, dimethyl methylphosphonite can interact with other biomolecules, such as transcription factors, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethyl methylphosphonite can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard conditions but can hydrolyze slowly in the presence of water . Over time, the degradation of dimethyl methylphosphonite can lead to the formation of byproducts that may have different biochemical properties and effects on cells . Long-term exposure to dimethyl methylphosphonite in in vitro or in vivo studies has shown that the compound can cause persistent changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of dimethyl methylphosphonite vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, dimethyl methylphosphonite can cause toxic or adverse effects, including enzyme inhibition, disruption of neurotransmission, and changes in gene expression . Threshold effects have been observed in studies, where a specific dosage level leads to significant changes in cellular function and overall health . High doses of dimethyl methylphosphonite can result in severe toxicity, including respiratory distress, muscle paralysis, and even death .

Metabolic Pathways

Dimethyl methylphosphonite is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function . Additionally, dimethyl methylphosphonite can influence the activity of other enzymes involved in metabolic pathways, further affecting cellular metabolism .

Transport and Distribution

Dimethyl methylphosphonite is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . Once inside the cell, dimethyl methylphosphonite can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function . The distribution of dimethyl methylphosphonite within tissues can also be influenced by its interactions with extracellular matrix components and other biomolecules .

Subcellular Localization

The subcellular localization of dimethyl methylphosphonite plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, dimethyl methylphosphonite can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification . Additionally, the compound can accumulate in mitochondria, affecting mitochondrial function and cellular metabolism . The subcellular localization of dimethyl methylphosphonite can also influence its interactions with other biomolecules and its overall effects on cellular function .

Actividad Biológica

Dimethyl methylphosphonate (DMMP) is a chemical compound with various applications, including its use as a flame retardant, gasoline additive, and nerve agent simulant. Understanding its biological activity is crucial, particularly concerning its toxicological effects and potential carcinogenicity. This article synthesizes findings from multiple studies to provide a comprehensive overview of DMMP's biological activity.

- Chemical Formula : CHOP

- CAS Number : 756-79-6

- Molecular Weight : 138.07 g/mol

General Toxicity

Research has demonstrated that DMMP exhibits significant toxicity in animal models, particularly in rodents. A series of studies conducted by the National Toxicology Program (NTP) evaluated the effects of DMMP on F344/N rats and B6C3F1 mice.

- Dosing Regimens : Animals were administered DMMP via gavage at varying doses ranging from 0 to 15,000 mg/kg.

- Observations : High doses resulted in severe toxicity, including inactivity, unsteady gait, and prostration in both rats and mice. Notably, mortality was observed in the highest dose groups for both species .

Carcinogenicity

The potential carcinogenic effects of DMMP were assessed through two-year studies:

- Findings in Male Rats :

- Findings in Female Rats : No evidence of carcinogenic activity was observed at doses up to 1,000 mg/kg .

Genetic Toxicity

DMMP's potential for genetic damage was evaluated using various assays:

- Salmonella Assay : No mutagenic effects were observed using strains TA98, TA100, TA1535, or TA1537.

- Mouse Lymphoma Assay : Forward mutations were induced in the absence of metabolic activation.

- Drosophila Studies : A significant increase in sex-linked recessive lethal mutations was noted, indicating potential genetic toxicity .

Reproductive Toxicity

Studies have indicated that DMMP can adversely affect reproductive health:

- Effects on Male Rats :

Metabolism and Excretion

The metabolism of DMMP has been studied to understand its biological fate:

- Metabolites Identified : Methyl phosphonate was identified as the primary metabolite excreted in urine.

- Excretion Rates : The majority of the administered dose was recovered within 24 hours, indicating rapid absorption and elimination from the body .

Case Studies

Several case studies have highlighted the implications of DMMP exposure:

- Occupational Exposure : Workers handling DMMP reported symptoms consistent with acute toxicity, including respiratory distress and neurological effects.

- Environmental Impact Assessments : Studies assessing runoff from industrial sites showed elevated levels of DMMP, raising concerns about ecological toxicity and bioaccumulation.

Summary of Findings

| Aspect | Findings |

|---|---|

| General Toxicity | Severe toxicity at high doses; mortality observed |

| Carcinogenicity | Evidence of renal tumors in male rats; no tumors in females |

| Genetic Toxicity | Induction of mutations in specific assays; no mutagenicity in Salmonella |

| Reproductive Effects | Decreased sperm health; reversible after recovery |

| Metabolism | Rapid absorption; major metabolite is methyl phosphonate |

Propiedades

IUPAC Name |

dimethoxy(methyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O2P/c1-4-6(3)5-2/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMSTCRBSAVFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400507 | |

| Record name | dimethyl methylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20278-51-7 | |

| Record name | dimethyl methylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.